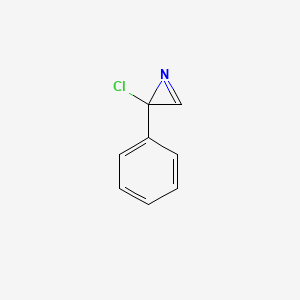

3-Chloro-3-phenyldiazirine

Description

Historical Context of Diazirine Research and Development

The field of diazirine chemistry has its roots in the mid-20th century, with the discovery of their saturated counterparts, diaziridines, by the independent research groups of Schmitz, Paulsen, and Abendroth between 1958 and 1959. studfile.net These highly strained, three-membered heterocyclic compounds, containing two nitrogen atoms, quickly garnered interest. The subsequent oxidation of diaziridines provided a viable route to the corresponding diazirines, the unsaturated analogues containing a nitrogen-nitrogen double bond. islandscholar.ca

Over the following decades, research into diazirines expanded, particularly recognizing their utility as stable yet reactive molecules. studfile.net A significant surge in interest has occurred over the past two decades, with diazirines becoming prominent tools in chemical biology and materials science. rsc.org Their development has been largely driven by their application as photoaffinity labeling (PAL) agents. researchgate.net This technique utilizes the light-induced reactivity of diazirines to form covalent bonds with nearby molecules, enabling the study of complex biological interactions. psu.edu The continuous refinement of synthetic methods and a deeper understanding of their reactivity have solidified the role of diazirines as indispensable reagents in modern chemistry.

Role of Diazirines as Precursors to Reactive Intermediates in Organic Chemistry

Diazirines are highly valued as precursors to carbenes, which are highly reactive, neutral carbon species with two unshared valence electrons. evitachem.comrsc.org The generation of carbenes from diazirines is typically achieved through photolysis, using ultraviolet light, or thermolysis. evitachem.comcdnsciencepub.com This process involves the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that yields the corresponding carbene. evitachem.comwikipedia.org

The resulting carbene is a potent reactive intermediate capable of undergoing a variety of chemical transformations. A key reaction is insertion into single bonds, including strong carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. evitachem.comnih.gov This indiscriminate reactivity is harnessed in applications like photoaffinity labeling to map interactions between ligands and receptors, proteins, and nucleic acids. psu.eduevitachem.com

Diazirines are often preferred over other photareactive precursors, such as diazo compounds or benzophenones, due to their unique combination of properties. They are generally more stable, possess a small size that minimizes perturbation of biological systems, and can be activated with longer wavelength light, which reduces potential damage to sensitive biomolecules. evitachem.comnih.gov The substituents on the diazirine ring play a crucial role in determining the properties of the resulting carbene, including its spin state (singlet or triplet), which in turn dictates its reactivity profile. evitachem.comwikipedia.org For instance, electron-donating substituents can stabilize the singlet state, while other groups may favor the formation of a triplet carbene. wikipedia.org

Unique Position of 3-Chloro-3-phenyldiazirine in Carbene Precursor Design

Among the diverse family of diazirines, this compound holds a unique and significant position as a readily accessible and versatile carbene precursor. It serves as a stable source for the generation of chlorophenylcarbene, a singlet carbene, upon thermal or photochemical activation. studfile.netpsu.edu

One of the key advantages of this compound lies in its synthesis. As a halodiazirine, it can be conveniently prepared in a single step from commercially available benzamidine (B55565) hydrochloride via the Graham oxidation, a method that uses a simple oxidizing agent like sodium hypochlorite. acs.orgresearchgate.net This accessibility contrasts with the multi-step synthesis often required for other widely used diazirines, such as the trifluoromethyl derivatives. acs.orgresearchgate.net

The chlorophenylcarbene generated from this compound is a valuable reactive intermediate for synthetic organic chemistry. It readily participates in [2+1] cycloaddition reactions with alkenes to form halogenated cyclopropanes, which are versatile building blocks for further transformations. researchgate.netsorbonne-universite.fr This reactivity has been exploited in the synthesis of complex molecules, including multi-substituted furans and for the chemical modification of endohedral metallofullerenes. researchgate.netresearchgate.nettandfonline.com Upon photoionization, this compound undergoes complete dissociation, a characteristic that has been studied to understand the fundamental properties of the resulting carbene. rsc.orgresearchgate.netzenodo.org Its distinct reactivity and ease of preparation make this compound a cornerstone reagent in the design of synthetic routes involving carbene intermediates.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅ClN₂ | lookchem.comchemsrc.com |

| Molecular Weight | 152.58 g/mol | lookchem.comchemspider.com |

| Appearance | Yellowish liquid or solid | evitachem.com |

| Boiling Point | ~250.67 °C (estimate) | lookchem.com |

| Density | ~1.2763 g/cm³ (estimate) | lookchem.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, dimethyl sulfoxide) | evitachem.com |

| UV Absorption (λmax) | 354-412 nm (in cyclohexane) | cdnsciencepub.com |

| IR Absorption (N=N) | 1565 cm⁻¹ | cdnsciencepub.com |

Interactive Data Table: Comparison of Phenyl-Substituted Diazirine Precursors

| Precursor | Generated Carbene | Carbene Spin State | Key Features | Source(s) |

| This compound | Chlorophenylcarbene | Singlet | Synthesized via one-step Graham oxidation; used in cyclopropanation. | psu.eduacs.org |

| 3-Phenyl-3-(trifluoromethyl)diazirine | Phenyl(trifluoromethyl)carbene | Triplet | More complex synthesis; widely used in photoaffinity labeling. | researchgate.netwikipedia.orgacs.org |

| 3-Phenyldiazirine | Phenylcarbene | Singlet | Electron-donating phenyl group stabilizes singlet state. | wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-2-phenylazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8(6-10-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEDIFSMLMJNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 3 Phenyldiazirine

Classical Approaches to Diazirine Ring Formation

The fundamental construction of the diazirine ring system has been established through well-documented chemical reactions. These methods form the basis for producing the core structure of 3-Chloro-3-phenyldiazirine.

A primary and direct method for the synthesis of 3-halo-3-aryldiazirines is the Graham reaction. This one-pot process typically starts from the corresponding amidine. Specifically for this compound, a variation of this reaction involves the reductive dehalogenation of N,N,N'-trichlorobenzamidines using bromide ions. In this process, the trichloroamidine is treated with a bromide source, such as lithium bromide, in a solvent like acetonitrile (B52724). This reaction proceeds through a putative 1-chloro-3-phenyldiazirine intermediate, which then reacts further to yield the final 3-halo-3-phenyldiazirine products. This approach is notable for directly installing the halogen atom onto the diazirine ring during its formation.

An alternative and widely used classical approach involves the construction of a diaziridine ring first, followed by an oxidation step to form the diazirine. This two-stage process begins with a suitable ketone precursor, which for this compound would be a derivative of acetophenone. The general pathway is as follows:

Formation of Diaziridine : The ketone is first converted into an oxime, which is then tosylated or mesylated. Treatment of the resulting tosyl or mesyl oxime with ammonia (B1221849) yields the diaziridine.

Oxidation : The synthesized diaziridine is then oxidized to the corresponding diazirine. This transformation can be achieved using various oxidizing agents, with common choices including iodine in the presence of triethylamine (B128534) (I₂/Et₃N) or silver oxide (Ag₂O). This method provides a versatile route to diazirines from readily available ketones.

Contemporary Strategies for this compound Derivatization

Modern synthetic efforts often focus on modifying the this compound structure to fine-tune its chemical properties and reactivity. These strategies include halogen exchange and the introduction of various substituents.

Halogen exchange provides a method for converting this compound derivatives into other 3-halo-3-phenyldiazirines. Research has shown that reacting N,N,N'-trichlorobenzamidines with an excess of bromide ions leads to a mixture of 3-bromo-3-phenyldiazirine and this compound. This outcome suggests that the initially formed chloro-diazirine intermediate can undergo a subsequent reaction with bromide ions, effectively exchanging the chlorine atom for a bromine atom. The reaction is proposed to proceed via an anti-Sₙ2' mechanism. This process allows for the synthesis of different halogenated diazirines from a common precursor.

The reactivity of the diazirine can be precisely controlled by introducing substituents onto the phenyl ring. The effect of these substituents has been systematically studied, particularly in the context of the halogen exchange reaction mentioned above. The electronic nature of the substituent at the para-position of the phenyl ring significantly influences the ratio of the resulting 3-bromo and 3-chloro products.

Electron-donating groups (e.g., -OCH₃, -CH₃) favor the formation of the this compound product. This is potentially due to a-sigmatropic shift of the chlorine atom.

Electron-withdrawing groups (e.g., -NO₂) predominantly lead to the 3-bromo-3-phenyldiazirine product, consistent with the proposed anti-Sₙ2' mechanism for halogen exchange.

This relationship allows for the rational design of diazirine precursors with tailored reactivity based on predictable substituent effects, which are often correlated with Hammett constants.

| Substituent (R) | 3-Chloro-diazirine (%) | 3-Bromo-diazirine (%) |

|---|---|---|

| OCH₃ | 81 | 19 |

| CH₃ | 68 | 32 |

| H | 54 | 46 |

| Cl | 42 | 58 |

| NO₂ | 14 | 86 |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize product yield and selectivity. In the Graham-type synthesis from N,N,N'-trichlorobenzamidines, key variables include the choice of solvent, temperature, and the rate of reagent addition. For instance, the dropwise addition of the trichloroamidine dissolved in acetonitrile to a solution of lithium bromide at room temperature is a reported procedure. The reaction is typically performed in the dark with vigorous stirring to ensure homogeneity and prevent photochemical decomposition.

Mechanistic Investigations of 3 Chloro 3 Phenyldiazirine Decomposition

Photolytic Pathways and Reactive Species Generation

Photolysis provides a low-temperature route to induce the decomposition of 3-chloro-3-phenyldiazirine. The absorption of ultraviolet light promotes the molecule to an excited state, from which several relaxation pathways are accessible, leading to the formation of highly reactive species.

Carbene Generation Mechanisms and Quantum Yields

Upon UV irradiation, the primary photochemical process for this compound is the extrusion of molecular nitrogen (N₂) to generate phenylchlorocarbene. researchgate.net This process is foundational to the use of diazirines as clean carbene precursors. researchgate.net The photolytic decomposition is understood to proceed from an electronically excited state of the diazirine, leading directly to the singlet carbene.

Role of Diazo Intermediates in Photolysis of this compound Analogues

As established, the formation of a diazo intermediate is a key competitive pathway during the photolysis of aryl diazirines. nih.govharvard.edu This valence isomerization from the cyclic diazirine to the linear diazo compound represents a significant branch point in the reaction mechanism. researchgate.net The resulting phenyldiazomethane (B1605601) is itself a reactive species, though it is known to be unstable and potentially explosive. nih.gov

The ultimate fate of the photochemically generated diazo intermediate can influence the final product distribution. While the diazo compound can also be a source of the carbene, its photolability and reaction kinetics differ from those of the parent diazirine. nih.gov The nature of the substituents on the diazirine ring plays a critical role in determining the dominant reactive pathway. For example, aryl-fluorodiazirines tend to react primarily through the carbene intermediate, whereas alkyl diazirines often exhibit reactivity characteristic of the diazo intermediate. harvard.edu Mechanistic probes, such as fullerene (C₆₀), have been employed to distinguish these pathways in related systems; diazo compounds react with C₆₀ via a 1,3-dipolar cycloaddition, a distinct reaction from carbene addition. nih.gov

Carbene-Diazirine Ylide (CDY) Formation and Rearrangement Kinetics

The formation of a Carbene-Diazirine Ylide (CDY) as a distinct intermediate in the decomposition of this compound is not extensively documented in experimental studies. While ylide intermediates have been proposed in the photolysis of certain specialized diazirine structures, such as those with pendant carbonyl groups, this pathway is not considered a primary route for simple halophenyldiazirines. nih.gov The principal reactive intermediates generated from the photolysis of this compound remain the singlet phenylchlorocarbene and the phenyldiazomethane isomer.

Thermal Decomposition Kinetics and Transition State Analysis

Heating this compound provides an alternative method for generating phenylchlorocarbene. The thermal pathway, however, proceeds through a different mechanism and transition state compared to photolysis.

Unimolecular Decomposition Processes

The thermal decomposition of this compound in solution is a unimolecular reaction that follows first-order kinetics. cdnsciencepub.com The process is typically carried out at temperatures between 60 and 100°C and results in the formation of phenylchlorocarbene, which can be trapped by various reagents, such as cyclohexene, to yield the corresponding cyclopropane (B1198618) adduct. cdnsciencepub.com

Interestingly, while computational studies suggest that the activation barrier for isomerization to phenyldiazomethane (30.9 kcal/mol) is lower than that for direct nitrogen extrusion to form the carbene (36.2 kcal/mol), experimental results from thermal decomposition show a different outcome. researchgate.net Trapping experiments conducted during the thermolysis of this compound indicate that phenylchlorocarbene is formed exclusively, with no evidence for the formation of a diazo intermediate. researchgate.net This suggests that the direct extrusion pathway is the dominant, if not sole, operative mechanism under thermal conditions, despite the calculated barriers.

Kinetic studies on a series of para-substituted 3-chloro-3-aryldiazirines show that substituent effects on the rate of decomposition are small, with a poor correlation to Hammett σ or σ+ constants. cdnsciencepub.com However, a linear Hammett relationship is observed for meta-substituted analogues, which is consistent with the development of a polarized, radical-like transition state during the rate-determining step of the decomposition. researchgate.net

Data Tables

Data sourced from Liu, M. T. H., & Toriyama, K. (1972). Canadian Journal of Chemistry, 50(18), 3009-3014. cdnsciencepub.com

| Aryl Substituent | Temperature (°C) | Rate Constant (k x 10⁴ s⁻¹) |

| p-OCH₃ | 60.0 | 2.53 |

| p-CH₃ | 75.0 | 1.51 |

| H (Phenyl) | 75.0 | 1.23 |

| H (Phenyl) | 85.0 | 3.80 |

| H (Phenyl) | 95.0 | 9.55 |

| p-Cl | 85.0 | 3.33 |

| p-NO₂ | 95.0 | 4.80 |

Data sourced from Liu, M. T. H., & Toriyama, K. (1972). Canadian Journal of Chemistry, 50(18), 3009-3014. cdnsciencepub.com

| Aryl Substituent | Eₐ (kcal/mol) | log A | ΔS‡ (e.u.) |

| p-OCH₃ | 25.1 | 13.5 | +1.3 |

| p-CH₃ | 26.5 | 14.1 | +3.9 |

| H (Phenyl) | 25.8 | 13.7 | +2.1 |

| p-Cl | 25.0 | 13.0 | -1.1 |

| p-NO₂ | 24.1 | 12.0 | -5.7 |

Influence of Substituent Effects on Thermal Reactivity of 3-Chloro-3-aryldiazirines

Investigations into the thermal decomposition of a series of para-substituted 3-chloro-3-aryldiazirines have been conducted to elucidate the electronic effects on the reaction mechanism. cdnsciencepub.com Studies covering a temperature range of 60–100 °C revealed that the influence of substituents on the rates of decomposition is minimal. cdnsciencepub.com

A significant finding from these kinetic studies was the failure to establish a linear correlation using a Hammett plot with either σ or σ+ constants for the series of para-substituted compounds. cdnsciencepub.com This lack of a clear trend suggests that the transition state for the rate-determining step is not significantly influenced by the stabilization of positive or negative charges on the aromatic ring, which argues against a mechanism with substantial ionic character. cdnsciencepub.comresearchgate.net In contrast, a similar series of meta-substituted 3-chloro-3-aryldiazirines did show a linear relationship between their decomposition rates and respective σ values. researchgate.net

Table 1: Hammett Correlation for Thermal Decomposition of para-Substituted 3-Chloro-3-aryldiazirines

| Substituent (X) in p-X-C₆H₄- | Hammett Plot Correlation |

|---|---|

| -OCH₃ | Unsuccessful with σ or σ+ |

| -CH₃ | Unsuccessful with σ or σ+ |

| -H | Unsuccessful with σ or σ+ |

| -Cl | Unsuccessful with σ or σ+ |

| -NO₂ | Unsuccessful with σ or σ+ |

Data sourced from kinetic studies on the pyrolysis of 3-chloro-3-aryldiazirines. cdnsciencepub.com

Characterization of Transition States (e.g., Polarized Radical-like)

The characterization of the transition state in the thermal decomposition of 3-chloro-3-aryldiazirines has been primarily inferred from kinetic and solvent effect studies. The observation that the rate of decomposition exhibits very little change across various solvents suggests that the transition state of the rate-determining step has limited charge separation. cdnsciencepub.com A highly ionic mechanism would be expected to show significant rate acceleration in polar solvents, which is not observed.

This evidence, combined with the unsuccessful Hammett correlation for para-substituted derivatives, points away from a purely ionic pathway. Instead, the results are consistent with a transition state that is best described as non-cyclic and radical-like in nature. cdnsciencepub.com Further research has proposed a "polarized radical-like" transition state for the decomposition of diazirines, which accommodates the observed electronic and solvent effects. researchgate.net Computational studies support a mechanism where this compound decomposition yields phenylchlorocarbene exclusively. nih.gov

Chemically Induced Transformations and Stability under Varied Conditions

The stability of this compound and its derivatives is highly dependent on the surrounding chemical environment, and the compound can be induced to undergo various transformations. The decomposition typically proceeds via the formation of a highly reactive arylchlorocarbene intermediate, which can be trapped by various reagents. cdnsciencepub.com

In the presence of cyclohexene, the generated arylchlorocarbene is efficiently trapped in a [2+1] cycloaddition reaction to form norcarane (B1199111) derivatives. cdnsciencepub.com When the thermolysis is conducted in solvents such as diethylene glycol monoethyl ether, the primary products are substituted benzaldehydes and acetals. These are formed via the insertion of the arylchlorocarbene into the C-H bond adjacent to an oxygen atom. cdnsciencepub.com The yields of these insertion products vary with the electronic nature of the substituent on the aryl ring.

Table 2: Yields of C-H Insertion Products from Thermolysis of para-Substituted 3-Chloro-3-aryldiazirines

| Substituent on Aryl Ring | Estimated Yield of Aldehydes and Acetals (%) |

|---|---|

| p-methoxyphenyl | 95% |

| p-tolyl | 71% |

| phenyl | 88% |

| p-chlorophenyl | 86% |

| p-nitrophenyl | 80% |

Yields estimated from NMR peak area ratios from decomposition in diethylene glycol monoethyl ether. cdnsciencepub.com

Decomposition in dimethyl sulfoxide (B87167) (DMSO) results in a mixture of substituted benzaldehydes and benzoic acids. cdnsciencepub.com Furthermore, 3-chloro-3-phenyldiazirines can undergo chemically induced transformations mediated by Lewis acids. In the presence of boron trifluoride etherate (BF₃·Et₂O), they react with α,β-alkenyl ketones in a one-flask synthesis to produce multi-substituted furans. rsc.org

Regarding general stability, the diazirine ring system shows considerable resilience under certain conditions. For example, the related compound 3-trifluoromethyl-3-phenyldiazirine is reported to be stable in the dark in both 1 M acid and base, and at temperatures up to 75°C for at least 30 minutes, highlighting the thermal and chemical stability of the ring in the absence of light. nih.gov

Reactive Intermediates Derived from 3 Chloro 3 Phenyldiazirine

Generation and Characterization of Phenylchlorocarbene (:CClPh)

Phenylchlorocarbene is the principal reactive intermediate generated from 3-chloro-3-phenyldiazirine. Its formation is typically initiated by the photochemical extrusion of molecular nitrogen from the diazirine precursor upon irradiation with UV light. The properties and behavior of this carbene have been elucidated through a combination of spectroscopic techniques and product analysis studies.

Direct observation and characterization of the transient phenylchlorocarbene have been achieved primarily through two powerful experimental techniques: laser flash photolysis (LFP) and matrix isolation spectroscopy.

Laser flash photolysis allows for the generation and study of short-lived species in solution on timescales ranging from nanoseconds to milliseconds. edinst.com In a typical LFP experiment, a short laser pulse is used to photolyze this compound, and the resulting transient species are monitored by a second light source, revealing their absorption spectra and decay kinetics. islandscholar.caunimelb.edu.au LFP studies have been instrumental in determining the absolute rate constants for the reactions of phenylchlorocarbene with various trapping agents. islandscholar.caacs.org These kinetic studies provide definitive evidence for the existence of the carbene as a distinct intermediate.

Matrix isolation is another critical technique that allows for the spectroscopic study of highly reactive species. wikipedia.orgfu-berlin.deruhr-uni-bochum.de In this method, the precursor, this compound, is co-deposited with a large excess of an inert gas (such as argon or nitrogen) onto a cryogenic surface (typically at temperatures around 10 K). ruhr-uni-bochum.de The rigid, inert matrix traps the molecules, preventing diffusion and bimolecular reactions. Subsequent in-situ photolysis of the isolated diazirine generates phenylchlorocarbene, which can then be characterized using various spectroscopic methods, such as IR and UV/Vis spectroscopy. rsc.org While detailed spectra for the parent phenylchlorocarbene are a subject of ongoing research, studies on analogous systems like 1- and 2-naphthylchlorocarbene, characterized by IR and UV/Vis spectroscopy in N₂ matrices, provide a strong precedent for the methodology and the expected spectroscopic features. rsc.org

Table 1: Spectroscopic Techniques for Phenylchlorocarbene Characterization

| Technique | Description | Information Obtained |

|---|---|---|

| Laser Flash Photolysis (LFP) | Generation of transient species in solution using a short laser pulse, followed by time-resolved absorption spectroscopy. | Transient absorption spectra, kinetic data (lifetimes, reaction rate constants). |

Like most carbenes, phenylchlorocarbene can exist in two low-lying electronic states: a singlet state and a triplet state. nih.gov In the singlet state, the two non-bonding electrons on the carbene carbon are spin-paired and typically reside in a single sp²-hybridized orbital. In the triplet state, the two electrons are unpaired, with one electron in the sp² orbital and the other in the perpendicular p orbital. chemrxiv.org

The relative energies of these two states, known as the singlet-triplet energy gap (ΔEST), are of fundamental importance as they dictate the carbene's structure, reactivity, and reaction mechanisms. chemrxiv.org For many arylcarbenes, the triplet state is the ground state. chemrxiv.org However, the presence of an electronegative chlorine atom is known to stabilize the singlet state due to the inductive withdrawal of electron density from the sp² orbital, making it more energetically favorable for the electrons to be paired. High-level theoretical calculations and experimental data on the simpler chlorocarbene (CHCl) confirm that it has a singlet ground state. nih.govnih.gov By extension, phenylchlorocarbene is also expected to possess a singlet ground state, with the triplet state lying slightly higher in energy.

The dynamics of ISC are influenced by several factors, including the magnitude of the singlet-triplet energy gap and spin-orbit coupling. wikipedia.org Solvents can also play a significant role in modulating ISC rates. researchgate.net For instance, coordinating solvents can stabilize the electrophilic singlet state, potentially altering the energy gap and the rate of interconversion. researchgate.net Ultrafast time-resolved spectroscopy techniques are employed to measure these rapid interconversion rates, which can occur on the picosecond to nanosecond timescale. researchgate.net

Other Transient Species and Their Reactivity Profiles

While phenylchlorocarbene is the major product of this compound decomposition, other transient species can also be formed, either in parallel with the carbene or from its subsequent rearrangement.

Photolysis of diazirines can proceed through a pathway that leads to the formation of the corresponding, and more stable, diazo compound isomer. This occurs via the cleavage of a single C-N bond to form a diradical intermediate, which can then rearrange to the linear diazo structure. Research on the closely related 3-trifluoromethyl-3-phenyldiazirine has shown that upon irradiation, it partitions to yield both the carbene (65%) and the diazoisomer (35%). nih.gov This provides strong evidence that a similar pathway is accessible for this compound, leading to the formation of chlorophenyldiazomethane as a transient intermediate.

Chlorophenyldiazomethane is itself photolabile, though typically less so than the parent diazirine. nih.gov Upon further irradiation, it can also lose N₂ to generate phenylchlorocarbene. Therefore, the formation of the diazo compound represents an alternative, stepwise pathway to the same carbene intermediate. The dynamics of photofragmentation for diazirines and their corresponding diazo compounds have been noted to be distinctly different. documentsdelivered.com

Phenylcarbenes are known to undergo a characteristic ring-expansion reaction to form cycloheptatetraenes. This rearrangement involves the incorporation of the carbene carbon into the aromatic ring, expanding the six-membered ring to a seven-membered one. Consequently, it is plausible that phenylchlorocarbene can rearrange to form chlorocyclohepta-1,2,4,6-tetraene. This highly strained, cyclic allene (B1206475) is itself a reactive intermediate.

However, experimental observations in related systems suggest that this pathway may not always be dominant. Studies on naphthylchlorocarbenes under matrix isolation conditions found that photochemical irradiation did not lead to ring-expansion products. Instead, the carbenes underwent photochemical cyclization to form the corresponding 7-chloro-benzobicyclo[4.1.0]hepta-2,4,6-triene (a benzocyclopropene derivative). rsc.org This cyclization was found to be reversible upon irradiation at different wavelengths. This contrasting reactivity highlights the subtle electronic and steric factors that can influence the fate of arylhalocarbenes, suggesting that the rearrangement of phenylchlorocarbene may be more complex than a simple ring expansion.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₅ClN₂ |

| Phenylchlorocarbene | C₇H₅Cl |

| Chlorocyclohepta-1,2,4,6-tetraene | C₇H₅Cl |

| Chlorophenyldiazomethane | C₇H₅ClN₂ |

| 1-Naphthylchlorocarbene | C₁₁H₇Cl |

| 2-Naphthylchlorocarbene | C₁₁H₇Cl |

| 7-Chloro-4,5-benzobicyclo[4.1.0]hepta-2,4,6-triene | C₁₁H₇Cl |

| 3-Trifluoromethyl-3-phenyldiazirine | C₈H₅F₃N₂ |

| Chlorocarbene | CH₂Cl |

| Argon | Ar |

Applications of 3 Chloro 3 Phenyldiazirine Derived Intermediates in Synthetic Chemistry

Carbene Transfer Reactions and Cycloadditions

Phenylchlorocarbene, generated from 3-chloro-3-phenyldiazirine, is an electrophilic species that readily participates in [2+1] cycloaddition reactions with electron-rich systems. This reactivity is harnessed to construct three-membered rings and to functionalize unique carbon allotropes like fullerenes.

The reaction of photolytically-generated phenylchlorocarbene with alkenes is an effective method for the synthesis of substituted 1-chloro-1-phenyl-cyclopropanes. nih.gov This transformation is a type of cheletropic reaction where the carbene adds to the double bond in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org For instance, the reaction of dibromocarbene with cis-2-butene yields exclusively cis-2,3-dimethyl-1,1-dibromocyclopropane, illustrating the syn-addition mechanism typical of such carbene reactions. wikipedia.org

Continuous flow photoreactors equipped with LED light sources (e.g., 380 nm) have been utilized to perform these cyclopropanations efficiently, often with residence times as short as five minutes. nih.govresearchgate.net This approach has been used to produce a diverse array of 3-chloro-3-aryl-cyclopropanes from various alkenes and 3-chloro-3-aryldiazirines. researchgate.net The reaction proceeds well with a range of substituted styrenes and other alkenes, providing the corresponding cyclopropane derivatives in good to excellent yields. nih.govresearchgate.net While less commonly detailed for this compound itself, the general methodology of carbene addition extends to alkynes, which would lead to the formation of highly strained cyclopropenes. masterorganicchemistry.com

| Alkene Substrate | Diazirine Precursor | Product | Yield (%) | Reference |

| Styrene | This compound | 1-chloro-1,2-diphenylcyclopropane | 85 | researchgate.net |

| 4-Methylstyrene | This compound | 1-chloro-1-phenyl-2-(p-tolyl)cyclopropane | 91 | researchgate.net |

| 4-Methoxystyrene | This compound | 1-chloro-2-(4-methoxyphenyl)-1-phenylcyclopropane | 93 | researchgate.net |

| 1-Octene | This compound | 1-chloro-2-hexyl-1-phenylcyclopropane | 75 | researchgate.net |

| Cyclohexene | This compound | 7-chloro-7-phenylbicyclo[4.1.0]heptane | 60 | researchgate.net |

The unique electronic and structural properties of fullerenes, such as Buckminsterfullerene (C₆₀), make them interesting substrates for carbene addition reactions. The reaction of carbenes generated from diazirines with C₆₀ typically occurs at the lscollege.ac.inlscollege.ac.in double bonds of the fullerene cage to produce methanofullerene derivatives. researchgate.net This functionalization alters the solubility and the electronic properties of the fullerene. digitellinc.com The photolysis of 3-trifluoromethyl-3-phenyldiazirine in the presence of C₆₀, for example, leads to the formation of the corresponding lscollege.ac.inlscollege.ac.in adduct, confirming the generation of a carbene intermediate. researchgate.net

This reactivity extends to endohedral metallofullerenes (EMFs), where atoms or small clusters are encapsulated within the carbon cage. nih.gov The addition of exohedral groups via reactions like carbene cycloaddition can influence the properties of the encapsulated species. nih.gov While specific studies detailing the addition of phenylchlorocarbene from this compound to metallofullerenes are not prevalent, the known reactivity of carbenes with empty fullerenes suggests a similar pathway is feasible. researchgate.netdigitellinc.com The functionalization of EMFs is a key strategy for modifying their physical and chemical characteristics for potential applications in materials science. digitellinc.com

Carbon-Hydrogen (C-H) and Heteroatom-Hydrogen (X-H) Insertion Reactions

A hallmark of carbene chemistry is the ability to insert into C-H and X-H (where X is a heteroatom like O, N, or S) single bonds. This reaction class provides a powerful tool for C-H functionalization, a process that directly converts C-H bonds into new C-C or C-X bonds. wikipedia.org Phenylchlorocarbene generated from its diazirine precursor is highly effective in these transformations. For example, photolysis of the related 3-trifluoromethyl-3-phenyldiazirine in methanol results in a near-quantitative yield of the formal O-H insertion product, while its photolysis in cyclohexane yields the C-H insertion product. nih.govresearchgate.net Similarly, arylchlorocarbenes react with amines to give N-H insertion products in high yields. researchgate.net The singlet state of the carbene is generally believed to be the reactive species in these insertion reactions. researchgate.netnih.gov

Phenylchlorocarbene exhibits notable site-selectivity in its C-H insertion reactions, preferentially reacting with weaker C-H bonds. The general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). This selectivity is evident in the reaction with adamantane (B196018) and its derivatives, where insertion occurs exclusively at the tertiary C-H bonds. acs.orgnih.gov

The electronic nature of substituents on the substrate can significantly influence the rate of insertion. Studies on the reaction of phenylchlorocarbene with 1-substituted adamantanes have shown that electron-donating groups on the adamantane skeleton accelerate the reaction, while electron-withdrawing groups decelerate it. acs.orgnih.gov This is consistent with a transition state that involves a partial positive charge developing on the carbon atom of the substrate. acs.org The absolute rate constants for these insertions are quite high, ranging from 10⁴ to 10⁵ M⁻¹s⁻¹. acs.orgnih.gov

Table 2: Absolute Rate Constants for Phenylchlorocarbene Insertion into Tertiary C-H Bonds of Substituted Adamantanes (Ad-X) at Room Temperature

| Substrate (Ad-X) | Substituent (X) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 1,3-Dimethyladamantane | -CH₃ | 2.5 x 10⁵ | acs.orgnih.gov |

| Adamantane | -H | 1.26 x 10⁵ | acs.org |

| 1-Methoxyadamantane | -OCH₃ | 1.0 x 10⁵ | acs.orgnih.gov |

| 1-Chloroadamantane | -Cl | 4.8 x 10⁴ | acs.orgnih.gov |

| 1-Cyanoadamantane | -CN | 2.5 x 10⁴ | acs.orgnih.gov |

The mechanism of C-H insertion by carbenes like phenylchlorocarbene is generally considered a concerted, three-center process. acs.org The transition state involves a hydride-like migration from the substrate's carbon atom to the carbenic carbon, leading to significant charge separation. acs.org Computational studies (B3LYP/6-31G*) show a buildup of positive charge on the adamantyl carbon and a corresponding negative charge on the carbenic carbon in the transition state. acs.org

This development of positive charge on the substrate carbon is mechanistically related to the formation of carbocation intermediates. In systems where a discrete carbocation is formed, skeletal rearrangements are common. A classic example is the Wagner–Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. lscollege.ac.inwikipedia.org This type of rearrangement is driven by the formation of a more stable carbocation. mychemblog.comlibretexts.org While the concerted C-H insertion by phenylchlorocarbene does not typically result in Wagner-Meerwein rearranged products, the carbocationic character of the transition state highlights the mechanistic parallels between these fundamental organic processes. acs.orgwikipedia.org

Rearrangements and Cyclizations Promoted by this compound Generated Intermediates

The high reactivity of intermediates derived from this compound can also be channeled into promoting molecular rearrangements and cyclization reactions. The formation of a carbene or a related reactive species can initiate a cascade of events leading to significant structural reorganization.

A notable example involves the reaction of phenylchlorocarbene with α,β-unsaturated ketones. researchgate.net The initial step is a [2+1] cycloaddition to form a chlorocyclopropyl ketone. This intermediate can then be subjected to a Lewis acid-catalyzed Cloke-Wilson rearrangement, followed by elimination of HCl, to afford multisubstituted furans in a one-pot synthesis. researchgate.net This sequence demonstrates how the initial carbene transfer reaction can be coupled with subsequent rearrangements to build complex heterocyclic systems. Furthermore, the reaction of arylchlorocarbenes with certain substrates, such as phenylallylamine, has been observed to produce rearranged products, indicating the potential for the carbene to induce intramolecular transformations. researchgate.net These examples underscore the versatility of this compound as a precursor not just for simple addition and insertion reactions, but also as an entry point to more complex, multistep transformations involving skeletal rearrangements.

Formal [4+1] Cycloaddition for Furan Synthesis

A notable application of this compound is in the metal-free, one-flask synthesis of multi-substituted furans. This method proceeds via a formal [4+1] cycloaddition reaction with α,β-alkenyl ketones. The process is initiated by the in situ generation of phenylchlorocarbene from this compound through either photolysis or thermolysis. This carbene then undergoes a [2+1] cycloaddition with the α,β-alkenyl ketone to form a halocyclopropyl ketone intermediate. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), promotes a tandem Cloke–Wilson rearrangement and elimination of hydrogen chloride to yield the furan product. researchgate.netdigitellinc.com

This synthetic protocol is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily accessible starting materials. The reaction demonstrates a broad substrate scope, accommodating various substituents on both the diazirine and the alkenyl ketone.

Detailed research findings have demonstrated the efficiency of this method. For instance, the reaction of 3-chloro-3-(4-chlorophenyl)diazirine with chalcone, upon photolysis at room temperature or thermolysis at 80 °C in 1,2-dichloroethane, yields the corresponding halocyclopropyl ketone. This intermediate, when treated with BF₃·Et₂O, efficiently converts to the desired furan. The reactivity of other 3-halo-3-phenyldiazirines has also been explored, with the bromo- and fluoro-analogs showing comparable or, in some cases, enhanced reactivity. digitellinc.com

The table below summarizes the outcomes of the formal [4+1] cycloaddition for the synthesis of various furan derivatives.

| Entry | Diazirine (1) | Alkenyl Ketone (2) | Furan Product (4) | Yield (%) |

| 1 | 3-chloro-3-(4-chlorophenyl)diazirine | Chalcone | 2-(4-chlorophenyl)-3,5-diphenylfuran | 95 |

| 2 | 3-chloro-3-(4-chlorophenyl)diazirine | 4-Methylchalcone | 2-(4-chlorophenyl)-5-phenyl-3-(p-tolyl)furan | 92 |

| 3 | 3-chloro-3-(4-chlorophenyl)diazirine | 4-Methoxychalcone | 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenylfuran | 88 |

| 4 | This compound | Chalcone | 2,3,5-triphenylfuran | 93 |

| 5 | This compound | 4-Chlorochalcone | 5-(4-chlorophenyl)-2,3-diphenylfuran | 96 |

Cloke–Wilson Rearrangement Pathways

The Cloke–Wilson rearrangement is a key mechanistic step in the aforementioned furan synthesis. This rearrangement involves the conversion of a cyclopropyl ketone into a dihydrofuran. In the context of the reaction with this compound, the initially formed halocyclopropyl ketone undergoes a Lewis acid-promoted ring expansion. researchgate.netdigitellinc.com

The general mechanism of the Cloke–Wilson rearrangement is driven by the release of ring strain in the three-membered cyclopropane ring, leading to the formation of a more stable five-membered dihydrofuran ring. While traditionally requiring harsh thermal conditions, the use of Lewis or Brønsted acids can facilitate this transformation under milder conditions. The rearrangement of the halocyclopropyl ketone intermediate derived from this compound is a prime example of such a catalyzed process. The presence of the halogen atom and the phenyl group on the cyclopropane ring influences the regioselectivity and facility of the rearrangement.

Strategic Use in Polymer Modification and Crosslinking

The carbene generated from this compound also finds strategic application in polymer chemistry, specifically in polymer modification and crosslinking. Diazirines, in general, are recognized as efficient carbene precursors that can be activated by heat or light. The resulting carbenes can readily insert into C-H bonds, a ubiquitous feature of many polymer backbones. This C-H insertion capability allows for the covalent modification and crosslinking of otherwise unfunctionalized commodity polymers.

While the direct use of this compound as a small molecule crosslinker can be challenging due to potential phase separation and volatility, its derivatives are strategically incorporated into polymer structures. This is achieved by synthesizing monomers containing the diazirine moiety, which are then copolymerized with other standard monomers. The resulting diazirine-containing polymers can be blended with a target polymer. Upon activation, the carbene units generated along the polymer backbone can insert into the C-H bonds of the surrounding polymer chains, leading to efficient crosslinking.

This approach offers several advantages, including enhanced compatibility between the crosslinking agent and the bulk polymer, and increased crosslinking efficiency due to the multifunctional nature of the polymeric crosslinker. For example, diazirine-containing copolymers have been successfully used to crosslink poly(n-butyl acrylate) (PnBA), transforming a thermoplastic material into an elastomer with improved mechanical properties and stability. The efficiency of this crosslinking is demonstrated by the high gel fractions achieved even at low loadings of the diazirine-containing polymer.

The versatility of this strategy is further highlighted by its application to a range of polymer systems, including acrylates, methacrylates, and siloxanes, enabling the creation of photopatternable materials and enhancing properties such as impact resistance, tensile strength, and high-temperature performance.

| Polymer System | Crosslinking Method | Key Finding |

| Poly(n-butyl acrylate) (PnBA) | Blending with a diazirine-containing copolymer followed by UV or thermal curing. | Nearly quantitative crosslinking with as low as 0.8 wt% of the trifluoromethyl diazirinyl group, resulting in high gel fractions (96-97%). |

| Acrylate, Acrylamide, Methacrylate, and Siloxane-based systems | Incorporation of diazirine-containing monomers and subsequent activation. | Demonstrates the broad applicability of the diazirine-based crosslinking strategy for various commercially relevant polymer systems. |

Computational and Theoretical Studies on 3 Chloro 3 Phenyldiazirine and Its Reactive Intermediates

Electronic Structure Calculations of the Diazirine Ring System

The electronic structure of 3-chloro-3-phenyldiazirine has been investigated using quantum chemical methods, primarily Density Functional Theory (DFT). These calculations are crucial for understanding the molecule's stability, geometry, and frontier molecular orbitals (HOMO and LUMO), which dictate its reactivity.

Commonly, the B3LYP functional combined with a basis set such as 6-31+G(d,p) is employed to optimize the molecular geometry and calculate electronic properties. beilstein-journals.orgpku.edu.cnmdpi.com Studies on the parent phenyldiazirine molecule, performed at similar levels of theory, provide a strong foundation for understanding the chloro-substituted analogue. beilstein-journals.orgresearchgate.net The calculations predict a strained three-membered ring system, with the C-N bonds being significantly elongated compared to typical single bonds, indicating inherent instability.

The introduction of the chloro and phenyl substituents on the same carbon atom significantly influences the electronic distribution. The phenyl group engages in π-conjugation with the diazirine system, while the electronegative chlorine atom withdraws electron density. Analysis of the frontier molecular orbitals is particularly revealing. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. youtube.comnih.gov For phenyldiazirine, the S1 excited state, which is critical in its photochemistry, is predicted to be a σ → π* state with a quinoidal structure, a feature expected to be preserved in the chloro-substituted derivative. beilstein-journals.orgresearchgate.net

Table 1: Representative Theoretical Methods for Diazirine Electronic Structure Calculation

| Method | Basis Set | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31+G(d,p) | Geometry Optimization, Vibrational Frequencies, Ground State Properties |

| Time-Dependent DFT (TD-DFT) | 6-31+G(d,p) | Excited States, UV-Vis Spectra Prediction |

| Coupled Cluster (e.g., RI-CC2) | TZVP | High-accuracy Excited State Calculations |

Reaction Mechanism Modeling and Transition State Analysis

One of the most significant applications of computational chemistry to this compound is the modeling of its thermal and photochemical decomposition. These reactions can proceed through several competing pathways, and calculations allow for the determination of the energetic barriers associated with each, revealing the most likely mechanism.

Two primary decomposition pathways are typically considered:

Isomerization: The diazirine ring rearranges to form a linear diazo intermediate (phenylchlorodiazomethane), which then loses N₂ to form the carbene.

Direct N₂ Extrusion: The two C-N bonds break concertedly (or near-concertedly) to directly release a molecule of nitrogen and the corresponding carbene (phenylchlorocarbene).

Computational studies have located the transition states for these pathways and calculated their respective activation energies. For the thermal decomposition of this compound, the activation barrier for isomerization to the diazo compound was computed to be 30.9 kcal/mol, while the barrier for direct nitrogen extrusion was calculated to be 36.2 kcal/mol. escholarship.org This suggests that under thermal conditions, the isomerization pathway is kinetically favored, although experimental evidence indicates that phenylchlorocarbene is the exclusive product, implying that if the diazo intermediate is formed, it rapidly decomposes. escholarship.org

For the parent phenyldiazirine, calculations show that direct formation of phenylcarbene is favored on the ground state potential energy surface. beilstein-journals.org However, upon photoexcitation, the S₁ excited state is predicted to favor isomerization to phenyldiazomethane (B1605601), which then rapidly loses nitrogen to yield the carbene. beilstein-journals.orgresearchgate.net This highlights how computational modeling can explain differences in reaction mechanisms under thermal versus photochemical conditions.

Table 2: Computed Activation Barriers for Thermal Decomposition of this compound

| Reaction Pathway | Computed Activation Energy (kcal/mol) | Intermediate/Product |

|---|---|---|

| Isomerization to Diazoalkane | 30.9 escholarship.org | Phenylchlorodiazomethane |

| Direct N₂ Extrusion | 36.2 escholarship.org | Phenylchlorocarbene + N₂ |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods are invaluable for predicting the spectroscopic signatures (e.g., IR, UV-Vis, NMR) of transient species like carbenes and diazo compounds. These theoretical spectra can then be compared with experimental data from techniques like matrix isolation spectroscopy or ultrafast laser spectroscopy to confirm the identity of fleeting intermediates.

DFT calculations can accurately predict the vibrational frequencies of molecules. By calculating the IR spectra of this compound, the potential phenylchlorodiazomethane intermediate, and the final phenylchlorocarbene, a unique spectroscopic fingerprint for each species can be generated. pku.edu.cn This is particularly useful for mechanistic studies. For example, computational studies on phenyldiazirine predicted that its S₁ excited state should exhibit a strong and distinct aromatic C=C vibrational mode near 1600 cm⁻¹. beilstein-journals.orgresearchgate.net This prediction aligns with ultrafast time-resolved IR spectroscopy experiments on related arylhalodiazirines, providing strong evidence for the structure of the excited state involved in the photochemical reaction. beilstein-journals.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to peaks in a UV-Vis spectrum. nih.gov By calculating the expected absorption wavelengths for the diazirine, the diazo intermediate, and the carbene, experimentalists can monitor the reaction progress and identify the species present at different stages.

Reactivity and Selectivity Predictions for Derived Carbenes

Once this compound decomposes, it forms phenylchlorocarbene, a highly reactive singlet carbene. Computational chemistry plays a vital role in predicting the reactivity and selectivity of this carbene in subsequent reactions, such as cyclopropanations with alkenes or C-H insertion reactions.

Theoretical models can predict whether a carbene will react as an electrophile or a nucleophile and can rationalize its regioselectivity and stereoselectivity. Spin-polarized DFT (SP-DFT) has been used to study the reactivity of a series of substituted phenylhalocarbenes, including phenylchlorocarbene. escholarship.org These studies calculate various reactivity indices, such as global and local electrophilicity. For the addition of singlet phenylhalocarbenes to tetramethylethylene, a linear correlation was found between the calculated electrophilicity index (ω) of the carbene carbon and the experimentally observed reaction rate constants. escholarship.org This demonstrates the predictive power of computational methods in quantifying carbene reactivity. Such calculations support a mechanistic model where the carbene's electrophilicity controls the rate of its addition to an olefin in a single step. escholarship.org These theoretical insights are crucial for designing new synthetic transformations and for understanding the factors that govern reaction outcomes.

Spectroscopic Methodologies for Mechanistic Elucidation of 3 Chloro 3 Phenyldiazirine Transformations

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Intermediates Detection

Time-resolved spectroscopy is a powerful tool for studying fleeting intermediates generated during rapid chemical reactions. Laser Flash Photolysis (LFP) is a preeminent technique in this category, allowing for the direct observation and kinetic analysis of transient species with lifetimes in the nanosecond to second range. researchgate.net

In the context of 3-chloro-3-phenyldiazirine, LFP is instrumental in studying the resulting phenylchlorocarbene. The process involves exciting the diazirine precursor with a short, high-energy laser pulse (the "flash"), leading to the extrusion of nitrogen gas and the formation of the carbene. nih.gov A second, lower-intensity light beam (the "probe") is passed through the sample, and the change in its absorption over time is monitored by a detector. researchgate.net This transient absorption provides the UV-visible spectrum of the intermediate, which is crucial for its identification.

Research on the photolysis of 3-chloro-3-aryldiazirines has successfully utilized LFP to generate and study the corresponding arylchlorocarbenes. By monitoring the decay of the carbene's transient absorption in the presence of various trapping agents, such as amines and alcohols, absolute rate constants for these reactions can be determined. nih.gov For example, the rate constants for the reaction of phenylchlorocarbene with different nucleophiles can be measured, providing quantitative insight into the carbene's reactivity and electrophilicity. These kinetic data are vital for building a comprehensive mechanistic picture of the transformations.

Table 1: Representative Applications of Laser Flash Photolysis in Diazirine Chemistry

| Precursor | Intermediate Detected | Information Obtained |

|---|---|---|

| This compound | Phenylchlorocarbene | UV-Vis spectrum, Reaction kinetics with trapping agents |

| 2-Diazo-1,3-diphenyl-1,3-propanedione | Long-lived triplet intermediate | Identification and characterization of a reaction intermediate |

| 2-Alkoxy Thioxanthones | Triplet excited state, Ketyl radicals | Transient absorption spectra, Quenching rate constants |

Matrix Isolation Spectroscopy for Characterization of Transient Species

Matrix isolation is an experimental technique designed to trap and stabilize highly reactive species for spectroscopic study. utexas.edumit.edu The method involves co-depositing a vaporized sample of the precursor, highly diluted in an inert gas (the matrix, typically argon or nitrogen), onto a cryogenic surface (e.g., a CsI window cooled to ~10 K). mit.edu At this low temperature, the inert gas solidifies, creating a rigid, unreactive cage around the precursor molecules, preventing intermolecular reactions. utexas.edu

Once isolated, the precursor can be photolyzed in situ using a suitable light source. The resulting transient species, such as phenylchlorocarbene, are trapped in the inert matrix, allowing for their prolonged spectroscopic examination by methods like IR, UV-Vis, or ESR. utexas.edu This technique is particularly valuable because it provides a static environment where the intermediates can be studied without the interference of solvent interactions or rapid decomposition. nsu.ru

While direct studies on this compound are not extensively documented in readily available literature, the technique has been successfully applied to the closely related 1- and 2-naphthylchlorocarbenes, generated from their respective diazirine precursors. georgetown.edu In these studies, the carbenes were characterized for the first time by IR and UV/Vis spectroscopy in nitrogen matrices at 10 K. The spectra revealed the presence of different geometric isomers and allowed for the study of their photochemical interconversion and cyclization reactions upon selective irradiation. georgetown.edu This work serves as a strong precedent for how matrix isolation can be used to characterize the structure and photochemistry of phenylchlorocarbene generated from this compound.

Advanced NMR Techniques for Reaction Pathway Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, has evolved to become a powerful tool for monitoring reaction progress and identifying intermediates in real-time. wikipedia.org For the study of this compound transformations, advanced NMR methods, particularly in-line and flow NMR, are invaluable for tracking the concentrations of reactants, intermediates, and products over time.

Recent studies on the photolysis mechanism of alkyl diazirines have employed in-line NMR spectroscopy to quantitatively monitor the reaction. By irradiating the diazirine sample directly within or just prior to the NMR probe, a series of spectra can be acquired at regular intervals. This allows for the direct observation of the disappearance of the starting diazirine and the appearance of the diazo intermediate, which is a key photoisomerization product. The characteristic signals for each species can be integrated to generate concentration profiles, providing critical data to distinguish between different proposed mechanistic models, such as direct carbene formation versus a sequential pathway through the diazo intermediate.

Furthermore, hyperpolarized NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), have been used to dramatically enhance the NMR signals of diazirines and their products. In one study, a ¹⁵N₂-labeled diazirine was hyperpolarized, and its photoisomerization to the unstable diazo-product was monitored. The enhanced signal allowed for the clear detection and characterization of this otherwise difficult-to-observe intermediate and enabled the measurement of its kinetic evolution.

Table 2: Advanced NMR Methods for Diazirine Reaction Analysis

| Technique | Application | Key Findings |

|---|---|---|

| In-line NMR Spectroscopy | Real-time monitoring of alkyl diazirine photolysis | Confirmed sequential generation of diazo and carbene intermediates. |

| Flow NMR | Continuous monitoring of reactions in batch or flow synthesis | Enables acquisition of high-quality data for kinetic analysis from complex mixtures. |

| Hyperpolarized NMR (SABRE) | Detection of unstable diazo-intermediates | Enabled NMR detection and kinetic study of an unstable diazo-compound from diazirine photoisomerization. |

UV-Visible and IR Spectroscopy for Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental tools for probing the electronic and vibrational structures of molecules, respectively. They are widely used to gain kinetic and mechanistic insights into the transformations of this compound.

UV-Vis spectroscopy is central to the LFP technique, where it is used to detect the transient absorption of intermediates like phenylchlorocarbene. nih.gov The position (λmax) and shape of the absorption band are characteristic of the carbene's electronic structure. Kinetically, the rate of decay of this absorption signal is monitored at a fixed wavelength to determine the reaction rate constants of the carbene with various substrates. nih.gov

IR spectroscopy is particularly powerful for structural characterization, as vibrational frequencies are highly sensitive to molecular geometry and bonding. In matrix isolation experiments, IR spectroscopy is the primary method for identifying the trapped intermediates. georgetown.edu For instance, the formation of phenylchlorocarbene would be confirmed by the appearance of new vibrational bands characteristic of its structure, which can be compared against theoretical predictions from computational chemistry. Similarly, the formation of the isomeric phenyldiazomethane (B1605601) would show distinct IR absorptions, such as the characteristic N-N stretching vibration. By monitoring the growth and decay of these IR bands upon photolysis, the photochemical pathways can be mapped out.

Electron Spin Resonance (ESR) for Radical Intermediate Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed to detect and characterize species with one or more unpaired electrons, such as free radicals. georgetown.edu While the primary intermediates in the photolysis of this compound are the singlet carbene and the closed-shell diazo compound, radical pathways can potentially occur under certain conditions, for example, through intersystem crossing to a triplet carbene state or via side reactions.

ESR spectroscopy works by applying a magnetic field to lift the degeneracy of the electron spin states. Transitions between these states are induced by microwave radiation, and the resulting spectrum provides information about the radical's environment. The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum that help in identifying the specific radical species. georgetown.edu

Due to the extremely short lifetimes of many radical intermediates, direct detection is often challenging. In such cases, the technique of "spin trapping" is employed. nsu.ru This involves adding a "spin trap" molecule (e.g., a nitrone or nitroso compound) to the reaction mixture. The short-lived radical adds to the spin trap, forming a much more stable and persistent radical adduct that can be readily detected and characterized by ESR. utexas.edunsu.ru The hyperfine splitting pattern of the resulting spin adduct provides information that can be used to identify the original, transient radical. Although no specific ESR studies on radical intermediates from this compound are prominently reported, this methodology remains the definitive tool for investigating any potential radical pathways in its decomposition.

Future Directions and Emerging Research Avenues in 3 Chloro 3 Phenyldiazirine Chemistry

Development of Novel 3-Chloro-3-phenyldiazirine Analogues for Tailored Reactivity

A significant area of future research lies in the rational design and synthesis of novel this compound analogues. By strategically modifying the aryl ring with various substituents, it is possible to tailor the electronic properties, stability, and reactivity of both the diazirine precursor and the resulting phenylchlorocarbene.

The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can significantly influence the reactivity of the generated carbene. For instance, electron-donating groups can stabilize the singlet state of the carbene, potentially leading to different reaction selectivities compared to the triplet state. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbene, which could be advantageous for certain synthetic transformations.

Moreover, the development of functionalized analogues opens up possibilities for their application in more complex molecular architectures and materials science. For example, incorporating specific functional groups could allow for the tethering of the diazirine moiety to polymers, surfaces, or biomolecules for applications in materials modification and chemical biology.

Table 1: Examples of Substituted 3-Aryl-3-chlorodiazirines and Their Potential Impact on Reactivity

| Substituent on Phenyl Ring | Predicted Effect on Phenylchlorocarbene | Potential Application |

| p-Methoxy (electron-donating) | Increased nucleophilicity, stabilization of singlet state | Selective cyclopropanations |

| p-Nitro (electron-withdrawing) | Increased electrophilicity | Enhanced reactivity towards electron-rich substrates |

| p-Bromine (heavy atom) | Promotion of intersystem crossing to triplet state | Photophysical studies and triplet-state reactions |

| p-Ethynyl (functional handle) | Post-synthetic modification via click chemistry | Bioconjugation and materials science |

Green Chemistry Approaches in Diazirine Synthesis and Carbene Generation

Future research will increasingly focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound and the generation of phenylchlorocarbene. This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Current synthetic routes to diazirines often involve multiple steps and the use of stoichiometric oxidants. Greener alternatives could include the development of catalytic, one-pot syntheses from readily available starting materials. For instance, exploring aerobic oxidation conditions or employing reusable solid-supported catalysts could significantly improve the environmental footprint of diazirine synthesis.

Similarly, the generation of carbenes from diazirines typically relies on photolysis, which can require specialized equipment and may not be suitable for all applications. Research into alternative, milder activation methods, such as thermal or catalytic decomposition under greener reaction conditions, is a promising avenue. The use of visible light photocatalysis, for example, could offer a more energy-efficient and selective method for carbene generation.

Integration of this compound Chemistry with Catalytic Systems

The combination of this compound chemistry with various catalytic systems is a rapidly emerging area with the potential to unlock novel and powerful synthetic methodologies. By harnessing the reactivity of phenylchlorocarbene within a catalytic cycle, it is possible to achieve transformations that are not accessible through traditional methods.

One promising direction is the integration with transition metal catalysis. The in situ generated phenylchlorocarbene can act as a ligand for a transition metal, forming a metal carbene intermediate. This intermediate can then participate in a variety of catalytic reactions, such as cyclopropanation, C-H insertion, and cross-coupling reactions, with high levels of efficiency and selectivity. The choice of metal and ligands can be used to tune the reactivity and stereoselectivity of these transformations.

Furthermore, the synergy between this compound and organocatalysis presents exciting opportunities. Chiral organocatalysts could be employed to control the enantioselectivity of reactions involving phenylchlorocarbene, providing access to valuable chiral building blocks. For example, a chiral amine catalyst could interact with a substrate to form a chiral enamine, which then reacts enantioselectively with the carbene.

Exploration of New Reaction Pathways and Synthetic Applications

While the generation of phenylchlorocarbene from this compound and its subsequent reactions, such as cyclopropanation and insertion, are well-established, there is still significant scope for discovering new reaction pathways and expanding its synthetic applications.

Future research will likely focus on exploring the reactivity of phenylchlorocarbene with a wider range of substrates and in more complex reaction cascades. This could lead to the development of novel methods for the synthesis of important molecular scaffolds, such as polysubstituted aromatic and heterocyclic compounds. For instance, the reaction of phenylchlorocarbene with alkynes or dienes could provide access to a variety of interesting and potentially useful cyclic and polycyclic systems.

Moreover, the unique reactivity of the gem-dichloro cyclopropanes, which can be readily prepared from this compound, offers further opportunities for synthetic innovation. These compounds can serve as versatile intermediates for subsequent transformations, such as ring-opening reactions, rearrangements, and cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules.

Supramolecular Control over Reactivity of Diazirine-Derived Intermediates

A particularly innovative and forward-looking research direction involves the use of supramolecular chemistry to control the reactivity of the transient intermediates derived from this compound. By encapsulating the diazirine or the resulting carbene within a host molecule, it is possible to modulate its stability, selectivity, and reaction pathways.

Host-guest chemistry can provide a confined environment that alters the intrinsic reactivity of the carbene. For example, encapsulation within a cyclodextrin (B1172386) or a calixarene (B151959) cavity could pre-organize the reactants for a specific reaction, leading to enhanced selectivity. Furthermore, the chiral environment of a host molecule could be used to induce enantioselectivity in reactions of the achiral carbene.

Recent studies have demonstrated the potential of this approach by modulating the reactivity of diazonium ions through host-guest complexation with cucurbit nih.govuril. nih.gov This principle could be extended to the highly reactive carbene intermediates generated from this compound. By controlling the local environment around the carbene, it may be possible to suppress undesired side reactions and favor specific, productive reaction pathways. This level of control would represent a significant advance in harnessing the synthetic potential of this important reactive intermediate.

Q & A

Q. How can 3-chloro-3-phenyldiazirine be synthesized and purified for high-purity applications in research?

The compound is synthesized via oxidation of amidine hydrochloride with sodium hypochlorite in dimethyl sulfoxide (DMSO) containing lithium chloride, following Graham's method . Purification is achieved using column chromatography, with structural validation via UV and NMR spectroscopy to confirm a single spot on chromatograms and spectral consistency with literature .

Q. What spectroscopic methods are recommended to validate the structural integrity of this compound?

UV-Vis spectrophotometry at 390–394 nm (solvent-dependent) and NMR spectroscopy are critical. For example, in cyclohexene, the UV absorption peak is at 394 nm, while NMR analysis of decomposition products (e.g., 7-chloro-7-phenylnorcarane) reveals distinct doublets at ν = 5.4 and 5.25 ppm .

Advanced Research Questions

Q. How are kinetic parameters for thermal decomposition of this compound determined across different solvents?

First-order rate constants are calculated using UV-Vis spectrophotometry to monitor diazirine disappearance (e.g., optical density at 390–394 nm) or nitrogen gas evolution. Arrhenius parameters (activation energy, pre-exponential factor) are derived via least-squares analysis of rate constants measured at 60–110°C in solvents like cyclohexene, DMSO, and diethylene glycol monoethyl ether (DEGME) . Standard deviations for rate constants are typically ±3%, with excellent linearity in first-order plots up to 80% reaction completion .

Q. How does solvent polarity influence the decomposition pathway and product distribution of this compound?

- Nonpolar solvents (e.g., cyclohexene): Predominantly yields 7-chloro-7-phenylnorcarane via C-H insertion .

- Polar aprotic solvents (e.g., DMSO): Generates benzaldehyde and benzoic acid through radical or ionic mechanisms .

- Polar protic solvents (e.g., ethanol): Forms α-ethoxytoluene and α,α-diethoxytoluene due to O-H bond insertion . Solvent choice significantly alters activation energy; for example, DMSO lowers activation barriers compared to cyclohexene .

Q. How can researchers resolve contradictions in kinetic data when decomposition deviates from first-order behavior?

Mixed-order kinetics may arise in complex systems. To address this, use complementary methods (e.g., gas chromatography and UV-Vis) to cross-validate data. For instance, vapor-phase chromatography (VPCE) and UV methods showed <3% discrepancy in rate constants for cyclohexene at 90°C . If nonlinearity persists, apply alternative models (e.g., autocatalytic or multi-step mechanisms) and assess residuals for systematic errors .

Q. What analytical strategies are effective for identifying decomposition products of this compound?

- Chromatography: Column chromatography isolates major products (e.g., 1,4-diphenyl-1,4-dichloro-3,3-diaza-1,3-butadiene) .

- NMR spectroscopy: Characterizes insertion isomers (e.g., benzaldehyde ethylene acetal in DEGME) .

- Quantitative nitrogen evolution: Confirms unimolecular decomposition stoichiometry .

Experimental Design Considerations

Q. How should researchers design experiments to study solvent-dependent reactivity of this compound?

Select solvents spanning polarities (e.g., cyclohexene, DMSO, DEGME) and conduct reactions in sealed tubes at controlled temperatures (60–110°C). Monitor decomposition using wavelength-specific UV-Vis measurements (e.g., 394 nm for cyclohexene) and validate via triplicate runs to ensure reproducibility .

Q. What precautions are necessary when handling this compound in protic solvents?

In polar protic solvents (e.g., ethanol), side reactions like O-H insertion generate multiple byproducts. Use inert atmospheres to minimize oxidation and employ low temperatures (<80°C) to slow competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.